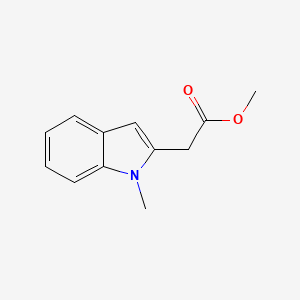

1H-Indole-2-acetic acid, 1-methyl-, methyl ester

Description

1H-Indole-2-acetic acid, 1-methyl-, methyl ester is an indole derivative characterized by a bicyclic aromatic heterocycle (indole) substituted with a methyl group at the 1-position and an acetic acid methyl ester group at the 2-position. This compound is structurally significant due to the indole core, which is ubiquitous in bioactive molecules, pharmaceuticals, and natural products.

Properties

IUPAC Name |

methyl 2-(1-methylindol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-13-10(8-12(14)15-2)7-9-5-3-4-6-11(9)13/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCXNCJLSIJWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Coupling

Diazonium Salt Formation :

Cyclization :

Advantages :

- Avoids direct handling of unstable indole precursors.

- Enables introduction of sulfonamide groups for downstream functionalization.

Microwave-Assisted Alkylation

Modern optimization using microwave irradiation reduces reaction times from hours to minutes:

- Procedure :

Key Observations :

- Solvent choice (DMF > DMSO > acetone) critically impacts reaction efficiency.

- Excess methyl iodide prevents O-alkylation side reactions.

Enzymatic Esterification

Emerging biocatalytic methods offer greener alternatives:

- Lipase-Catalyzed Transesterification :

Limitations :

- Longer reaction times compared to chemical methods.

- Requires rigorous solvent drying to prevent hydrolysis.

Comparative Analysis of Synthetic Methods

Key Trends :

- Traditional methods (Fischer, Japp-Klingemann) remain dominant for bulk production despite environmental concerns.

- Microwave and enzymatic approaches show promise for specialty batches requiring high purity.

Troubleshooting Common Synthesis Issues

Ester Hydrolysis During Workup

N-Methylation Selectivity

Column Chromatography Losses

Industrial-Scale Production Considerations

Cost Analysis :

Safety Protocols :

Chemical Reactions Analysis

1H-Indole-2-acetic acid, 1-methyl-, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1H-Indole-2-acetic acid, 1-methyl-, methyl ester has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of 1H-Indole-2-acetic acid, 1-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may mimic the activity of natural plant hormones, influencing growth and development processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A systematic comparison with structurally related compounds highlights key differences in substitution patterns, heterocyclic cores, and functional groups:

Physicochemical Properties

- Lipophilicity: Indole derivatives generally exhibit higher logP values compared to pyrrole analogs due to increased aromaticity. For example, the pyrrole analog (CAS 37619-24-2) has a molecular weight of 139.15, while indole-based compounds (e.g., C₂₁H₁₈ClNO₄) exceed 300 g/mol, impacting solubility and bioavailability .

- Stability : Methyl esters in indole derivatives (e.g., indomethacin esters) show improved stability under acidic conditions compared to free carboxylic acids, reducing gastric irritation .

Analytical Detection

- GC-MS/Py-GC/MS : Methyl esters, including pyrrole and indole derivatives, are detectable via GC-MS after derivatization (e.g., methylation). For example, methyl 1-methylpyrrole-2-carboxylate was identified in ancient protein binders using Py-GC/MS .

- NMR/IR : ¹H-NMR and IR spectra (e.g., amide I band at 1621 cm⁻¹) are critical for confirming ester functional groups and substitution patterns in indole derivatives .

Biological Activity

1H-Indole-2-acetic acid, 1-methyl-, methyl ester (commonly referred to as 1-Me-IAA methyl ester) is a derivative of indole-2-acetic acid, which has garnered attention for its diverse biological activities. This compound is primarily recognized for its role as a plant growth regulator (PGR), but recent studies have highlighted its potential in medical applications, particularly in cancer treatment and metabolic regulation.

- IUPAC Name : 1-methyl-1H-indole-2-acetic acid methyl ester

- CAS Number : 108796-93-6

The biological activity of 1-Me-IAA methyl ester is attributed to its interaction with various molecular targets:

- Protein Targets : It primarily targets Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in insulin and leptin signaling pathways. Inhibition of PTP1B enhances insulin sensitivity and can aid in weight management, making it a candidate for Type II diabetes treatment.

- Cellular Pathways : The compound's action influences glucose homeostasis and energy balance by modulating signaling pathways critical for metabolic processes.

Anticancer Properties

Recent research has demonstrated the compound's potential as an anticancer agent. For instance, studies involving hepatocellular carcinoma (HCC) cells revealed that derivatives of indole acetic acid, including 1-Me-IAA methyl ester, inhibited cancer cell growth through mechanisms involving oxidative stress modulation and activation of specific cellular pathways .

Case Study: Hepatocellular Carcinoma

- Cell Line : Bel-7402 (human HCC)

- Findings : The compound exhibited significant cytotoxicity against HCC cells while sparing normal cells. It was shown to activate NOX4 and SIRT3 pathways, which are crucial for regulating cell survival and apoptosis .

Plant Growth Regulation

As a plant growth regulator, 1-Me-IAA methyl ester promotes root elongation and enhances overall plant growth. Its efficacy as a PGR has been widely documented, influencing various physiological processes in plants such as cell division and differentiation.

Research Findings

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1H-Indole-2-acetic acid, 1-methyl-, methyl ester?

The synthesis typically involves esterification of the parent carboxylic acid. A widely used method employs thionyl chloride (SOCl₂) in methanol , which efficiently converts carboxylic acids to methyl esters under mild conditions. For example, similar indole derivatives are synthesized by reacting the acid with SOCl₂ in methanol, followed by neutralization and purification via solvent extraction . Alternative routes may use LiOH-mediated hydrolysis of pre-methylated intermediates, ensuring regioselectivity while avoiding demethylation of sensitive functional groups .

Basic: How is the structural identity of 1H-Indole-2-acetic acid, 1-methyl-, methyl ester confirmed post-synthesis?

Structural confirmation relies on spectroscopic characterization :

- ¹H/¹³C NMR : Identifies methyl ester signals (~3.6–3.8 ppm for OCH₃) and indole ring protons (e.g., aromatic protons at 6.5–8.0 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 219 for C₁₂H₁₃NO₂). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

- IR spectroscopy : Confirms ester carbonyl stretching (~1740 cm⁻¹) and indole N-H bonds (~3400 cm⁻¹) .

Advanced: What experimental precautions are critical during selective hydrolysis of the methyl ester group?

To hydrolyze the ester without degrading the indole ring:

- Alkaline conditions (LiOH in THF/water) are preferred over strong acids to minimize side reactions.

- Temperature control (room temperature or mild heating) prevents ring-opening or demethylation.

- Real-time monitoring via TLC or HPLC ensures reaction termination at the carboxylic acid stage . Post-reaction neutralization with HCl and solvent evaporation yield the pure acid .

Advanced: How can researchers resolve contradictions in biological activity data for indole-based esters?

Discrepancies often arise from purity issues or assay variability . Methodological solutions include:

- High-purity synthesis : Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to remove by-products .

- Standardized bioassays : Replicate activity studies under controlled conditions (e.g., pH, temperature) to isolate compound-specific effects.

- Computational modeling : Predict binding affinities to receptors/enzymes (e.g., via molecular docking) to validate experimental results .

Basic: What are the stability considerations for storing 1H-Indole-2-acetic acid, 1-methyl-, methyl ester?

The ester is hydrolysis-sensitive in acidic/basic environments. Optimal storage conditions include:

- Anhydrous solvents (e.g., acetonitrile or DMSO) at -20°C to slow degradation.

- Neutral pH buffers for aqueous solutions, with short-term use to prevent ester hydrolysis .

Advanced: What strategies minimize by-products during N-methylation of indole derivatives?

- Regioselective methylation : Use methyl iodide (CH₃I) with a base (e.g., NaH) in DMF to target the indole nitrogen .

- Catalytic optimization : Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- By-product removal : Employ recrystallization (e.g., from ethanol/water mixtures) or flash chromatography to isolate the desired product .

Basic: How can researchers assess the purity of 1H-Indole-2-acetic acid, 1-methyl-, methyl ester?

- HPLC with UV detection (λ = 254–280 nm) quantifies purity, with retention time matching reference standards.

- Melting point analysis (if crystalline) provides a quick purity check, though many esters are oils .

Advanced: What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.